molecular formula C18H24O B7945031 4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

Cat. No.: B7945031
M. Wt: 256.4 g/mol
InChI Key: LFYJSSARVMHQJB-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol, also known as bakuchiol, is a natural compound found in the seeds and leaves of the plant Psoralea corylifolia. This compound has gained significant attention due to its various beneficial properties, including its use in traditional medicine and modern skincare products. It is known for its antioxidant, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- can be achieved through several synthetic routes. One common method involves the extraction of the compound from the seeds of Psoralea corylifolia using solvents such as ethanol or methanol. The extracted solution is then subjected to various purification processes, including chromatography, to isolate the pure compound .

Industrial Production Methods

In industrial settings, the production of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- often involves large-scale extraction from plant sources. The seeds are crushed and subjected to solvent extraction, followed by purification steps to obtain the desired compound. This method ensures a consistent and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenolic compounds .

Scientific Research Applications

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol is unique compared to other similar compounds due to its diverse range of activities and applications. Similar compounds include:

Properties

IUPAC Name

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYJSSARVMHQJB-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(C)(C=C)/C=C/C1=CC=C(C=C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
Reactant of Route 2
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
Reactant of Route 3
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
Reactant of Route 4
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
Reactant of Route 5
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
Reactant of Route 6
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

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